molecular formula C13H14N4O3S B7085220 N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

Cat. No.: B7085220
M. Wt: 306.34 g/mol
InChI Key: CMYMEMFMIRELOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-17-13(14-8-15-17)16-21(19,20)10-5-6-11-9(7-10)3-2-4-12(11)18/h5-8H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYMEMFMIRELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Naphthalene Sulfonamide Moiety: The naphthalene sulfonamide moiety can be introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a naphthalene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Alprazolam: A triazole derivative used as an anxiolytic medication.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

Uniqueness

N-(2-methyl-1,2,4-triazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring with a naphthalene sulfonamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.